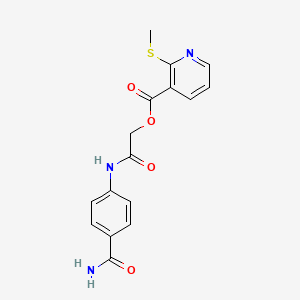
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate moiety, which is known for its biological activity, and a carbamoylphenyl group, which adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinate ester. The esterification of nicotinic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid, is a common method. The resulting ester is then subjected to further reactions to introduce the carbamoylphenyl and methylthio groups.
Esterification: Nicotinic acid is reacted with ethanol in the presence of sulfuric acid to form ethyl nicotinate.
Amidation: The ethyl nicotinate is then reacted with 4-aminobenzamide under heating conditions to form the intermediate compound.
Thioether Formation: Finally, the intermediate is reacted with methylthiol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Sulfuric acid, hydrochloric acid
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylthio group
Amines: From reduction of the nitro group
Carboxylic Acids: From hydrolysis of the ester group
科学研究应用
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The nicotinate moiety may interact with nicotinic acid receptors, while the carbamoylphenyl group could interact with various enzymes, altering their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
4-Aminobenzoylbenzamide: Shares the carbamoylphenyl group and is used in the production of pigments.
Phenylboronic Acid Derivatives: Used in organic synthesis and medicine for their enzyme inhibitory properties.
Nicotinic Acid Esters: Similar in structure and used for their biological activity.
Uniqueness
2-((4-Carbamoylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H15N3O4S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
[2-(4-carbamoylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15N3O4S/c1-24-15-12(3-2-8-18-15)16(22)23-9-13(20)19-11-6-4-10(5-7-11)14(17)21/h2-8H,9H2,1H3,(H2,17,21)(H,19,20) |
InChI 键 |
FCRBBXLTZLFNFG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


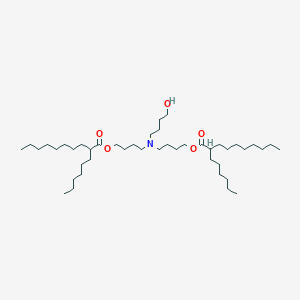
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
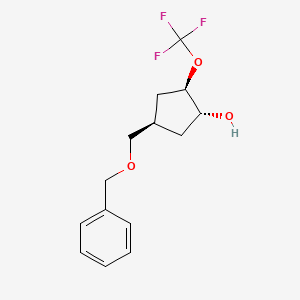
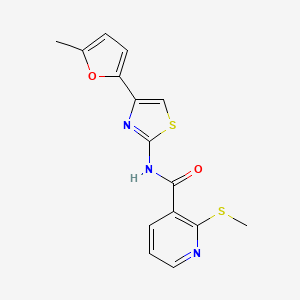
![6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365814.png)
![Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365842.png)
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
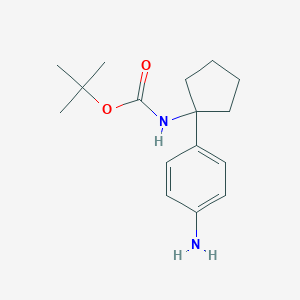
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
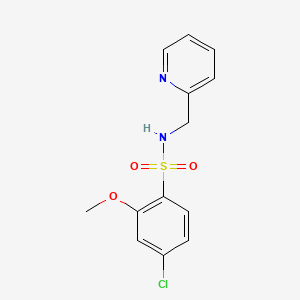
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)
![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
